molecular formula C22H23N3O4 B10863606 methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10863606
M. Wt: 393.4 g/mol
InChI Key: YFXBYLQRCLNLCP-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Amino-1H-pyrazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity.

Biological Activity

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate precursors, including substituted benzaldehydes and pyrazolone derivatives. The general synthetic route includes:

  • Formation of the Pyrazole Core : The reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds forms the pyrazole ring.
  • Substitution Reactions : Further modifications introduce the methoxybenzyl and acetyl groups to yield the final compound.

Biological Activity

This compound exhibits several pharmacological activities, which can be summarized as follows:

1. Anti-inflammatory Activity

Pyrazole derivatives are widely recognized for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. For instance, a study demonstrated that certain pyrazole derivatives exhibited selective COX-2 inhibition with minimal effects on COX-1, suggesting a favorable safety profile .

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. This compound has shown activity against both bacterial and fungal strains, indicating its potential as a lead compound in developing new antimicrobial agents .

3. Anticancer Activity

The pyrazole scaffold has been associated with anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Compounds similar to this compound have been evaluated in vitro and in vivo for their ability to suppress tumor growth .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Abualhasan et al. (2020)Evaluated a series of pyrazole derivatives as selective COX inhibitors; found significant anti-inflammatory effects with low toxicity .
Sivaramakarthikeyan et al. (2022)Reported on the synthesis and biological evaluation of pyrazole derivatives; identified compounds with potent anti-inflammatory profiles .
Recent Antimicrobial Study (2023)Showed that newly synthesized pyrazole derivatives exhibited good antimicrobial activity against pathogenic microorganisms .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[4-[N-[(2-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O4/c1-15(23-14-16-9-7-8-12-19(16)28-2)21-18(13-20(26)29-3)24-25(22(21)27)17-10-5-4-6-11-17/h4-12,24H,13-14H2,1-3H3

InChI Key

YFXBYLQRCLNLCP-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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